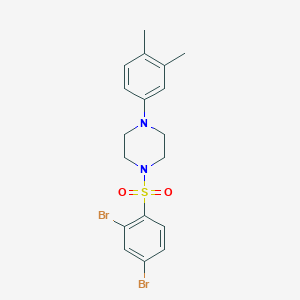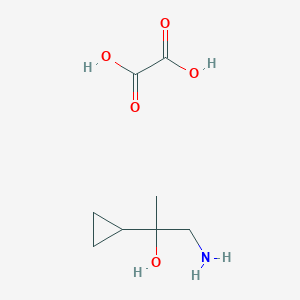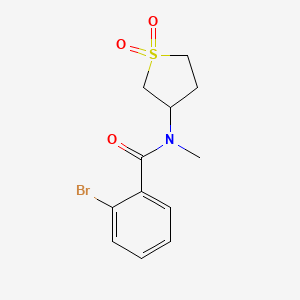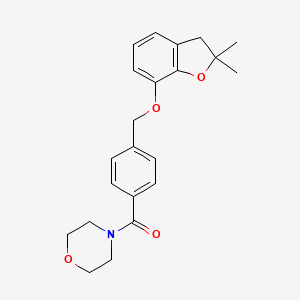![molecular formula C19H17N5O2 B2673657 N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393786-56-6](/img/structure/B2673657.png)
N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been synthesized via a Dimroth rearrangement . It was designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Synthesis Analysis
The compound was synthesized via a Dimroth rearrangement . The synthesis process involved refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines . Further, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings .Molecular Structure Analysis
The complete crystal structure of the compound was established by a single-crystal X-ray diffraction . The crystal is orthorhombic, space group Pca2 1 . The detailed three-dimensional arrangement of the compound could be useful for designing new derivatives .Chemical Reactions Analysis
The compound shows interesting selectivity towards CLK1 and DYRK1A kinases . The reaction is extremely sensitive to the presence of traces of water in the reaction mixture .Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.28 . It is a powder at room temperature . The InChI code of the compound is 1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-15-13-5-6-14-9-16-13/h3-7,9H,8H2,1-2H3, (H,14,15,16) .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
DMPP has been identified as a novel inhibitor of CLK1 (Cdc2-like kinase 1) and DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A). These kinases play crucial roles in cellular processes and are implicated in diseases such as Alzheimer’s . The crystal structure of DMPP provides insights into its three-dimensional arrangement, aiding in the design of derivatives with improved selectivity and efficacy.
NF-κB Inhibition
A related compound, N-(tetrahydroquinolin-1-yl) amide , could serve as an NF-κB inhibitor . This property is particularly relevant for anticancer drug research . NF-κB is a transcription factor involved in inflammation and cell survival pathways.
Retinoid Nuclear Modulation
DMPP analogues exhibit potential as retinoid nuclear modulators . These compounds play a crucial role in treating metabolic and immunological diseases . Retinoids are essential for cell differentiation, growth, and immune function.
Anti-Inflammatory Effects
Lipopolysaccharide (LPS)-induced inflammatory mediators: derived from DMPP may have a beneficial impact on various brain disorders. Neuroinflammation involving microglial activation is a key factor in the pathogenesis of such diseases .
Antitumor Activity
While not directly related to DMPP, piritrexim , another pyridopyrimidine, has shown antitumor effects by inhibiting dihydrofolate reductase (DHFR) . This finding underscores the potential of pyridopyrimidines in cancer therapy.
N-Heterocycles and Biological Activity
DMPP belongs to the class of N-heterocycles , which have diverse biological activities. Further exploration of its scaffold and derivatives may reveal additional therapeutic applications .
Wirkmechanismus
Zukünftige Richtungen
The compound shows potential for therapeutic interest, especially in the treatment of diseases like cancer, neurodegenerative disorders, and cardiovascular diseases . Future research could focus on exploring its potential therapeutic uses and improving its selectivity towards CLK1 and DYRK1A kinases . The detailed three-dimensional arrangement of the compound could be useful for designing new derivatives .
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-25-16-9-8-13(10-17(16)26-2)23-18-15-11-22-24(19(15)21-12-20-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPSNQWRKXCHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2673574.png)
![2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2673576.png)
![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2673580.png)


![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)

![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)
![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)
![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)